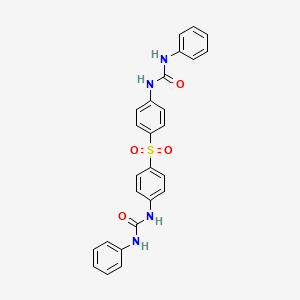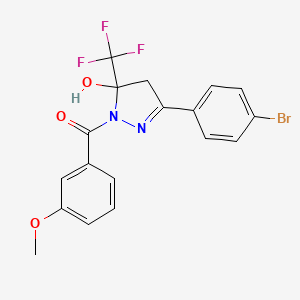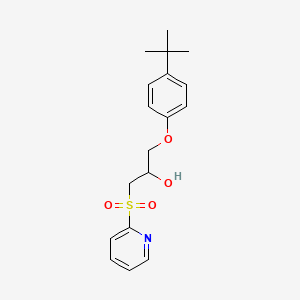![molecular formula C19H17NO6 B4967344 6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[Bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine, commonly known as NBMD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD belongs to the family of benzodioxine compounds and has been shown to have various biochemical and physiological effects.
作用机制
The mechanism of action of NBMD is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. NBMD has been shown to increase ROS levels in cancer cells, leading to DNA damage and cell death. Additionally, NBMD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it may have multiple targets in cancer cells.
Biochemical and Physiological Effects
NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for studying various diseases.
实验室实验的优点和局限性
One of the main advantages of using NBMD in lab experiments is its high selectivity and sensitivity for detecting ROS in cells. Additionally, NBMD has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying various diseases. However, one of the limitations of using NBMD is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
未来方向
There are several future directions for the use of NBMD in scientific research. One potential direction is the development of NBMD-based fluorescent probes for the detection of ROS in vivo. Additionally, NBMD may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Conclusion
In conclusion, NBMD is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has potential applications as a fluorescent probe for the detection of ROS and as a therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
合成方法
The synthesis of NBMD involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with 5-methyl-2-furaldehyde in the presence of a base catalyst. This reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to produce the final product, NBMD. The synthesis of NBMD has been optimized to yield high purity and high yield of the final product.
科学研究应用
NBMD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. NBMD has been shown to have high selectivity and sensitivity for detecting ROS in vitro and in vivo, making it a promising tool for studying oxidative stress-related diseases. Additionally, NBMD has been shown to have antitumor activity in various cancer cell lines, including breast cancer and lung cancer cells.
属性
IUPAC Name |
7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSWYPJVJLCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)


![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)


![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![2-oxo-N-[3-(2-quinoxalinyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4967321.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)
![5-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967357.png)